molecular formula C15H16N2O4S B2373966 2-(2,4-dimethoxybenzamido)-N-methylthiophene-3-carboxamide CAS No. 864974-54-9

2-(2,4-dimethoxybenzamido)-N-methylthiophene-3-carboxamide

Cat. No. B2373966
CAS RN: 864974-54-9
M. Wt: 320.36
InChI Key: YCUALIDZZGYQDQ-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dimethoxybenzamido)-N-methylthiophene-3-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a carboxamide group (CONH2), a dimethoxybenzamido group (C8H8NO3), and a methyl group (CH3) .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the carboxamide group might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally .

Scientific Research Applications

Synthesis and Antimicrobial Properties

A relevant application in scientific research for compounds similar to 2-(2,4-dimethoxybenzamido)-N-methylthiophene-3-carboxamide involves their synthesis for antimicrobial evaluation. For instance, Talupur et al. (2021) synthesized a series of compounds through a multi-step process that included the hydrolysis of similar derivatives. These compounds were then subjected to antimicrobial evaluation, highlighting their potential application in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Antiproliferative Activity in Cancer Research

Another significant area of research application is in the exploration of antiproliferative activities against cancer cell lines. Youssef et al. (2020) designed and synthesized N-alkyl-2-(substitutedbenzamido) benzamides, evaluating their cytotoxic activities against breast and liver cancer cell lines. These compounds, including those structurally related to 2-(2,4-dimethoxybenzamido)-N-methylthiophene-3-carboxamide, showcased potent cytotoxic activity, suggesting their utility in developing new anticancer therapies (Youssef, El-Moneim, Fathalla, & Nafie, 2020).

Synthesis and Characterization for Material Science

Compounds with a similar structure have also been synthesized and characterized for potential applications in material science. Owton et al. (1995) detailed the synthesis of an analogue with improved systemic exposure, indicating applications in drug delivery systems and the development of materials with specific bioactive properties (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).

Development of Radiosensitizers

Threadgill et al. (1991) investigated the synthesis of nitrothiophene-5-carboxamides for their potential use as radiosensitizers, demonstrating the applicability of structurally similar compounds in enhancing radiotherapy's effectiveness. These compounds were evaluated for their ability to sensitize hypoxic mammalian cells to radiation, underscoring their relevance in cancer treatment research (Threadgill, Webb, O'Neill, Naylor, Stephens, Stratford, Cole, Adams, & Fielden, 1991).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a drug, it might interact with specific proteins or enzymes in the body.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation .

properties

IUPAC Name

2-[(2,4-dimethoxybenzoyl)amino]-N-methylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-16-13(18)11-6-7-22-15(11)17-14(19)10-5-4-9(20-2)8-12(10)21-3/h4-8H,1-3H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUALIDZZGYQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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